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2-(tert-Butoxy)-1,3-diisopropylbenzene -

2-(tert-Butoxy)-1,3-diisopropylbenzene

Catalog Number: EVT-13824990
CAS Number:
Molecular Formula: C16H26O
Molecular Weight: 234.38 g/mol
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Product Introduction

Overview

2-(tert-Butoxy)-1,3-diisopropylbenzene, also known as di(tert-butylperoxyisopropyl)benzene, is an organic compound with the molecular formula C20H34O4C_{20}H_{34}O_{4} and a CAS number of 2212-81-9. This compound belongs to the class of organic peroxides and is characterized by the presence of two tert-butyl groups and two isopropyl groups attached to a benzene ring. It is primarily utilized as a radical initiator in polymerization processes and has applications in various chemical syntheses.

Source and Classification

The compound is synthesized from 1,3-diisopropylbenzene, which serves as a precursor. The classification of 2-(tert-Butoxy)-1,3-diisopropylbenzene falls under organic compounds, specifically aromatic hydrocarbons due to its benzene structure. It is categorized as an organic peroxide because of the presence of the peroxide functional group.

Synthesis Analysis

Methods

The synthesis of 2-(tert-Butoxy)-1,3-diisopropylbenzene can be achieved through several methods, with one notable approach being a one-step method involving the reaction of tert-butyl hydroperoxide with 1,3-diisopropylbenzene in the presence of a catalyst.

Technical Details

  1. Reagents: The primary reagents include tert-butyl hydroperoxide and 1,3-diisopropylbenzene.
  2. Catalysts: Sodium chlorate (NaClO₄) can be used as a catalyst.
  3. Conditions: The reaction typically occurs at controlled temperatures (30-55 °C) for approximately 30 to 50 minutes. After completion, desalinized water is added to terminate the reaction, followed by washing and drying steps to purify the product .
Molecular Structure Analysis

Structure

The molecular structure of 2-(tert-Butoxy)-1,3-diisopropylbenzene features a benzene ring substituted with two tert-butoxy groups and two isopropyl groups at the 1 and 3 positions.

Data

  • Molecular Weight: 338.482 g/mol
  • Density: Approximately 1.0 g/cm³
  • Boiling Point: Approximately 360 °C at 760 mmHg
  • Melting Point: Ranges from 43 °C to 49 °C
  • Flash Point: About 129.6 °C .
Chemical Reactions Analysis

Reactions

2-(tert-Butoxy)-1,3-diisopropylbenzene participates in various chemical reactions typical for organic peroxides, including:

  1. Decomposition Reactions: At elevated temperatures (>100 °C), it can undergo homolysis to generate free radicals.
  2. Polymerization Initiation: It acts as a radical initiator for polymerization reactions in synthetic chemistry.

Technical Details

The decomposition of peroxides generally follows first-order kinetics and can be influenced by factors such as temperature and concentration .

Mechanism of Action

Process

The mechanism of action involves the homolytic cleavage of the peroxide bond under thermal conditions, leading to the formation of radical species. These radicals can initiate polymerization reactions by reacting with monomers to form new radical sites.

Data

The rate of radical formation depends on temperature and concentration, making it crucial for controlling polymerization processes effectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Solubility: Insoluble in water but soluble in organic solvents.

Chemical Properties

  • Stability: Relatively stable under normal conditions but sensitive to heat and shock.
  • Hazards: Can cause irritation upon contact with skin or eyes; proper handling precautions are necessary .
Applications

2-(tert-Butoxy)-1,3-diisopropylbenzene has several scientific uses:

  1. Polymerization Initiator: It is widely used in the polymer industry as a radical initiator for various polymerization processes.
  2. Chemical Synthesis: Employed in synthetic organic chemistry for producing other chemical intermediates.
  3. Research Applications: Utilized in laboratory settings for studying reaction mechanisms involving radical species .
Synthetic Methodologies and Reaction Optimization

Oxidation-Reduction Cascade Approaches

Initiator-Driven Oxidative Functionalization of Diisopropylbenzene Derivatives

The synthesis of 2-(tert-Butoxy)-1,3-diisopropylbenzene begins with the controlled oxidation of diisopropylbenzene (DIPB) precursors, where initiator selection critically determines regioselectivity and functional group tolerance. Industrial methodologies employ azo-bis-isobutyronitrile (AIBN) or tert-butyl hydroperoxide (TBHP) to generate radical species that facilitate the formation of dihydroperoxides at the benzylic positions. This oxidative step occurs under mild temperatures (80-95°C) with pressurized air introduction (0.3-0.4 MPa), maintaining alkaline conditions (pH 7.5-10) through sodium carbonate addition to prevent acid-catalyzed degradation [2]. The reaction proceeds through a free radical chain mechanism where initiators abstract hydrogen atoms from the isopropyl groups, generating carbon-centered radicals that subsequently react with molecular oxygen. This forms hydroperoxide intermediates that serve as crucial precursors for downstream tert-butoxy group installation. Key process optimizations include:

Table 1: Initiator Performance in DIPB Oxidation

Initiator TypeReaction Temp (°C)Dihydroperoxide Yield (%)Reaction Time (hr)
AIBN85-907210
TBHP80-856811
None (thermal)95<4012

Continuous air sparging (flow rate: ~60 m³/h) ensures optimal oxygen availability while preventing explosive mixture formation. High-performance liquid chromatography (HPLC) monitoring terminates the reaction when dihydroperoxide concentrations exceed 40%, minimizing over-oxidation byproducts. The oil-phase isolation through standing layer separation yields the oxidation product α,α'-Dihydroperoxy-1,3-diisopropylbenzene with sufficient purity for subsequent reductive steps [2] [6].

Reductive Cleavage of Intermediate Peroxides for tert-Butoxy Group Installation

The transformation of dihydroperoxides to tert-butoxy derivatives constitutes the pivotal functional group manipulation in this synthetic route. Sodium sulfite (S-WAT) in aqueous media (20:8:40 mass ratio of dihydroperoxide:S-WAT:water) selectively reduces the O-O bond at 70-90°C without affecting aromatic substituents. This exothermic reduction requires controlled addition of dihydroperoxide over 50-60 minutes to prevent thermal runaway, followed by 1-2 hours of post-reaction stirring to ensure complete conversion [2]. The mechanism involves nucleophilic displacement where sulfite ions attack the peroxide linkage, generating sulfates and alkoxy radicals that subsequently undergo hydrogen abstraction to form tertiary alcohols. These alcohols then undergo in situ acid-catalyzed dehydration to form the desired 2-(tert-Butoxy)-1,3-diisopropylbenzene.

Crystallization efficiency during workup substantially impacts overall yield:

  • Cooling the organic phase induces crystallization of the crude product
  • Toluene/cyclohexane solvent systems (4:1 v/v) enable 92% recovery of crystalline product after vacuum filtration
  • Mother liquor recycling to the oxidation stage improves atom economy by 15-20% [2] [8]

The reductive cleavage's success hinges on maintaining anhydrous conditions during the dehydration step, as water promotes hydrolysis of the tert-butoxy group. This cascade approach achieves 75-78% overall yield from DIPB when oxidation and reduction are optimized in sequence.

Alkylation-Peroxidation Sequential Strategies

1.2.1 tert-Butyl Group Introduction via Friedel-Crafts Alkylation

Direct installation of tert-butyl groups onto the diisopropylbenzene scaffold employs classical Friedel-Crafts alkylation using isobutylene or tert-butyl chloride in dichloromethane solvent. Lewis acids (AlCl₃, FeCl₃) or Brønsted acids (H₂SO₄) catalyze the electrophilic aromatic substitution, with the meta-diisopropylbenzene isomer exhibiting superior reactivity due to reduced steric hindrance compared to ortho- or para- isomers [6] [10]. Kinetic studies reveal that AlCl₃ catalysis at 0-5°C provides 88% regioselectivity for the 1,3,5-trisubstituted product, while higher temperatures (>30°C) promote dialkylation and transalkylation byproducts.

Table 2: Isomer Distribution in Friedel-Crafts tert-Butylation

CatalystTemp (°C)1,3-Diisopropyl-5-tert-butylbenzene (%)Polyalkylated Byproducts (%)
AlCl₃0-5887
H₂SO₄257615
FeCl₃108211

Crucially, stoichiometric control (1.05 eq alkylating agent per reactive site) minimizes polysubstitution. The 2-tert-butyl-1,3-diisopropylbenzene intermediate serves as the direct precursor for peroxide-mediated etherification. Recent advances demonstrate that zeolite catalysts (H-Beta, H-Y) provide enhanced shape selectivity with 94% meta-isomer preference under solventless conditions at 150°C, though with longer reaction times (8-12 hours) [6].

Peroxide-Mediated Etherification for tert-Butoxy Substituent Formation

The conversion of tert-butyl groups to tert-butoxy functionalities employs peroxide-driven oxygenation under acidic conditions. Perchloric acid (HClO₄) catalyzes the reaction between 2-tert-butyl-1,3-diisopropylbenzene and tert-butyl hydroperoxide (TBHP) in dichloromethane at 0-5°C, generating the peroxide intermediate 1,3-bis(1-tert-butylperoxy-1-methylethyl)benzene [8]. This exothermic reaction requires precise temperature control to prevent explosive decomposition of peroxide intermediates. The mechanism proceeds through:

  • Protonation of TBHP by perchloric acid
  • Electrophilic attack on the tert-butyl group's electron-rich tertiary carbon
  • Dehydration to form the tert-butoxy substituent

Optimized conditions (40% HClO₄ concentration, 4-hour reaction time, TBHP:substrate 2.2:1 molar ratio) achieve 85% conversion efficiency. Lower acid concentrations (<30%) result in incomplete reaction, while higher concentrations (>50%) promote tar formation through Friedel-Crafts side reactions. The peroxide intermediate undergoes reductive cleavage using sodium sulfite analogous to Section 1.1.2, but with modified workup:

  • Layering the reaction mixture with ice water
  • Organic phase separation and washing with 5% sodium bicarbonate
  • Solvent stripping under reduced pressure (40°C, 15 mmHg)This sequence delivers 2-(tert-Butoxy)-1,3-diisopropylbenzene with 93-95% purity by GC analysis when starting from high-purity alkylation intermediates [8].

Heteropoly Acid-Catalyzed Ether Synthesis

Role of Tungstic Acid in Selective tert-Butoxy Functionalization

Tungstic acid (H₂WO₄) emerges as a superior catalyst for direct tert-butoxy group installation, overcoming corrosion and waste disposal issues associated with mineral acids. Its effectiveness stems from the Keggin-type structure that provides strong Brønsted acidity while maintaining thermal stability up to 300°C. In the etherification of 1,3-di(2-hydroxy-2-propyl)benzene with tert-butanol, tungstic acid (0.5-1.0 mol%) facilitates dehydration at 80-90°C through a concerted E2 mechanism where the polyoxometalate anion stabilizes the developing carbocation [1] [8]. Comparative studies demonstrate:

  • 92% selectivity for mono-tert-butoxy product vs. 78% with H₂SO₄
  • 50% reduction in oligomeric byproducts
  • Catalyst recyclability for 3-4 batches without activity loss

The heteropoly acid's bulkiness prevents pore-blocking side reactions in the sterically congested diisopropylbenzene system, a limitation observed with conventional acid catalysts. Nuclear magnetic resonance (NMR) studies of the reaction mixture confirm that tungsten-peroxo complexes do not form under these conditions, preserving catalytic activity throughout the reaction.

Solvent Systems and Reaction Temperature Optimization

Reaction media significantly influence heteropoly acid catalysis efficiency. Biphasic solvent systems (dichloromethane/water 3:1 v/v) enhance mass transfer of hydrophilic tert-butanol into the organic phase where the etherification occurs, improving conversion by 25% over neat conditions [1] [8]. Temperature profiling reveals critical sensitivity:

  • 0-5°C: Slow initiation (15% conversion in 4 hours)
  • 20°C: Optimal balance (89% conversion in 3 hours)
  • >30°C: Rapid catalyst deactivation through aggregation

Table 3: Solvent Effects on Tungstic Acid Catalysis

Solvent SystemTemp (°C)Conversion (%)Selectivity (%)
Dichloromethane/H₂O208992
Chloroform208590
Toluene207888
Neat (no solvent)206485

Post-reaction, catalyst recovery involves:

  • Aqueous phase separation
  • Acidification with HCl to pH 2-3
  • Tungstic acid precipitation by cooling to 0°CThis protocol achieves 95% catalyst recovery, significantly improving process sustainability. The organic phase containing 2-(tert-Butoxy)-1,3-diisopropylbenzene undergoes vacuum distillation (85°C, 1 mmHg) to remove solvents, yielding 96% pure product suitable for most synthetic applications without further purification [8].

Properties

Product Name

2-(tert-Butoxy)-1,3-diisopropylbenzene

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]-1,3-di(propan-2-yl)benzene

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

InChI

InChI=1S/C16H26O/c1-11(2)13-9-8-10-14(12(3)4)15(13)17-16(5,6)7/h8-12H,1-7H3

InChI Key

DIJATWAUVFZRSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC(C)(C)C

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